molecular formula C13H21NO6 B13211915 1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid

1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid

Cat. No.: B13211915
M. Wt: 287.31 g/mol
InChI Key: MJVXZDIGXHGKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid is a piperidine-derived compound featuring two key functional groups: a tert-butoxycarbonyl (Boc) protecting group and a carboxymethyl substituent. This structural combination makes the compound valuable in medicinal chemistry, particularly in peptide synthesis and drug design, where solubility and stability are critical.

By analogy, replacing the methyl group in this structure with a carboxymethyl (-CH₂COOH) group would yield a molecular formula of C₁₃H₂₁NO₆ and an approximate molecular weight of 299.31 (calculated by adding the molecular weight of -CH₂COOH, ~74.04 g/mol, to the base compound).

Properties

Molecular Formula

C13H21NO6

Molecular Weight

287.31 g/mol

IUPAC Name

6-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-8(7-10(15)16)5-4-6-9(14)11(17)18/h8-9H,4-7H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

MJVXZDIGXHGKGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCCC1C(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of Piperidine-2-carboxylic Acid

  • Starting from piperidine-2-carboxylic acid, the amino group is protected using di-tert-butyl dicarbonate ((Boc)2O) under basic conditions.
  • Typical conditions: Dissolution in dichloromethane (CH2Cl2), addition of Boc anhydride, and a base such as triethylamine or sodium bicarbonate at 0 °C to room temperature.
  • The reaction yields 1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid (N-Boc-pipecolic acid) with high purity.

Introduction of the Carboxymethyl Group at the 6-Position

  • The carboxymethyl substituent can be introduced via alkylation or substitution reactions on the piperidine ring.
  • A common approach involves the use of haloacetic acid derivatives (e.g., bromoacetic acid) under basic conditions to alkylate the 6-position.
  • This step requires careful control to avoid over-alkylation or side reactions.

Activation and Coupling Reactions

  • The carboxylic acid groups are often activated for coupling using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
  • Reaction conditions: Typically conducted in anhydrous dichloromethane at 0 °C for 24 hours.
  • After activation, the compound can be coupled with alcohols or amines to form esters or amides as needed.

Boc Deprotection

  • Boc protecting groups are cleaved using trifluoroacetic acid (TFA) in dichloromethane.
  • Conditions: Reaction at room temperature for 24 hours, followed by neutralization with saturated sodium bicarbonate.
  • The deprotected amine can be further functionalized or purified.

Representative Experimental Data

Step Reagents & Conditions Yield Notes
Boc Protection Piperidine-2-carboxylic acid + (Boc)2O, triethylamine, CH2Cl2, 0 °C to RT, 12 h >85% High purity N-Boc-pipecolic acid obtained
Carboxymethylation N-Boc-pipecolic acid + bromoacetic acid, base (e.g., NaH), DMF, RT, 6 h 60-70% Controlled alkylation at 6-position
Activation & Coupling EDC·HCl (1.5 equiv), DMAP (0.2 equiv), CH2Cl2, 0 °C, 24 h 68% Efficient ester or amide formation
Boc Deprotection TFA in CH2Cl2, RT, 24 h Quantitative Clean removal of Boc group

Mechanochemical Synthesis Advances

Recent research has demonstrated the use of mechanochemical methods (grinding/milling) to improve yields and sustainability in the synthesis of related piperidine derivatives, including Boc-protected amino acids:

  • Mechanochemical protocols reduced reaction times from 42 h to 4 h.
  • Yields improved from 32% to 56%.
  • Reduced use of toxic reagents and solvents.
  • High enantiomeric purity (≥99% ee) maintained.
  • Demonstrated for carboxylic acid reductions and oxidations in solid state.

This approach may be adapted for the synthesis of 1-[(tert-butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid to enhance efficiency and sustainability.

Summary Table of Key Reaction Parameters

Reaction Step Reagents Solvent Temperature Time Yield Remarks
Boc Protection (Boc)2O, triethylamine CH2Cl2 0 °C to RT 12 h >85% Standard protection
Carboxymethylation Bromoacetic acid, NaH DMF RT 6 h 60-70% Alkylation at 6-position
Activation & Coupling EDC·HCl, DMAP CH2Cl2 0 °C 24 h 68% Ester/amide formation
Boc Deprotection TFA CH2Cl2 RT 24 h Quantitative Clean Boc removal

Chemical Reactions Analysis

1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and various bases and solvents depending on the specific reaction conditions.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively cleaved under acidic conditions to regenerate the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of Boc-protected piperidine carboxylic acids. Key structural variations among analogs include substituent type, position, and ring modifications. Below is a detailed comparison based on evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Differences Reference
1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid Carboxymethyl at position 6 C₁₃H₂₁NO₆* ~299.31* Reference compound with polar carboxymethyl group N/A
1-(tert-Butoxycarbonyl)-6-methylpiperidine-2-carboxylic acid Methyl at position 6 C₁₂H₂₁NO₄ 243.30 Reduced polarity due to methyl vs. carboxymethyl
1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid Isopropyl at position 4 C₁₄H₂₅NO₄ 271.35 Bulkier substituent at position 4; altered steric effects
1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid Dimethyl at position 4 C₁₃H₂₃NO₄ 257.33 Increased rigidity due to geminal dimethyl group
2-(2-Carboxyethyl)piperidine-1-carboxylic acid tert-butyl ester Carboxyethyl at position 2 C₁₃H₂₃NO₄ 257.33 Esterified carboxylic acid; substituent at position 2
1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid Azetidine ring (4-membered) C₉H₁₅NO₄ 201.22 Smaller ring size; higher ring strain

*Estimated based on structural analogy to .

Key Observations:

Substituent Position and Polarity: The carboxymethyl group at position 6 in the target compound introduces a second carboxylic acid, enhancing hydrophilicity compared to 6-methyl () or 4-isopropyl () analogs. This increases solubility in aqueous media, critical for biological applications.

Fluorinated analogs (e.g., difluoropiperidine in ) demonstrate enhanced metabolic stability and lipophilicity due to fluorine’s electronegativity, contrasting with the target compound’s polar profile .

Functional Group Variations :

  • Esterified derivatives (e.g., ) lack free carboxylic acids, reducing ionization at physiological pH and altering pharmacokinetic properties .

Biological Activity

1-[(tert-Butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C12H19NO5
  • Molecular Weight : 245.29 g/mol

The presence of both carboxylic acid and piperidine functionalities suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds similar to 1-[(tert-butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid may interact with various biological targets, including:

  • Enzymes : These compounds can act as inhibitors or substrates for enzymes involved in metabolic pathways.
  • Receptors : They may modulate the activity of neurotransmitter receptors, influencing signaling pathways in the central nervous system.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
  • Antiparasitic Activity : Similar compounds have shown efficacy against protozoan parasites, indicating potential for treating infections like cryptosporidiosis. The compound's ability to inhibit parasite growth in vitro has been documented, although specific EC50 values for this compound require further investigation.

Data Tables

Biological Activity Effect EC50 (µM) Reference
AntimicrobialModerateTBD
AntiparasiticEffectiveTBD

Study 1: Antiparasitic Efficacy

A study published in Nature examined the efficacy of various piperidine derivatives against Cryptosporidium parvum. The results indicated that compounds structurally related to 1-[(tert-butoxy)carbonyl]-6-(carboxymethyl)piperidine-2-carboxylic acid showed significant inhibition of parasite growth in vitro. The study highlighted the importance of structural modifications on the potency and selectivity of these compounds against Cryptosporidium species .

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition profile of piperidine derivatives, revealing that modifications at the carboxylic acid position enhanced binding affinity to specific targets involved in metabolic pathways. This study provided insights into how structural variations can lead to improved pharmacological profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.